REACTION_CXSMILES
|
[CH2:1](CO)[CH2:2][NH2:3].[CH2:6]([O:13][C:14]([NH:16][CH2:17][CH2:18][OH:19])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:20]12([CH2:30]S(O)(=O)=O)C(C)(C)[CH:24]([CH2:25][CH2:26]1)[CH2:23][C:21]2=O.[C:35](=O)([OH:37])[O-:36].[Na+]>O1CCOCC1.CN(C=O)C.CS(C)=O>[CH2:6]([O:13][C:14]([NH:16][CH2:17][CH2:18][O:19][CH2:1][CH2:2][NH:3][C:35]([O:37][CH2:30][C:20]1[CH:21]=[CH:23][CH:24]=[CH:25][CH:26]=1)=[O:36])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
dioxane DMF DMSO
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.CN(C)C=O.CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for about 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC (C18 “ZORBAX”, step gradient starting at 70/30:H2O/CH3CN/0.1% TFA)
|
Type
|
TEMPERATURE
|
Details
|
frozen
|
Type
|
CUSTOM
|
Details
|
to give solid (MW=1621.66)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCCOCCNC(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |